molecular formula C14H20N2O5 B1260626 8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid

8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid

Cat. No. B1260626
M. Wt: 296.32 g/mol
InChI Key: XVMYBILMFHGCPE-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-[[5-(hydroxymethyl)-2-furanyl]methylidene]hydrazinyl]-8-oxooctanoic acid is a medium-chain fatty acid.

Scientific Research Applications

Enzymatic Oxidation in Polymer Production

The compound shows potential in polymer production, particularly in the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA). FDCA is a key biobased platform chemical for producing polymers. The enzyme identified catalyzes this oxidation with high yield, marking an efficient pathway in biopolymer synthesis (Dijkman et al., 2014).

Chemical Transformations and Synthesis

Intermediate in Pharmaceutical Synthesis

The compound serves as a key intermediate in pharmaceutical synthesis. For instance, it's involved in the synthesis of misoprostol. The process includes a Friedel-Crafts reaction between furan and 2,9-oxonanedione, leading to the formation of the key intermediate of misoprostol (Jiang Xin-peng et al., 2017).

Catalytic Transformations

It also plays a role in catalytic transformations, such as the NaOH catalyzed condensation reactions between levulinic acid and biomass-derived furan-aldehydes. This process yields a mixture of aldol products, demonstrating the compound's significance in chemical synthesis (Amarasekara et al., 2015).

Biochemical Studies and Applications

Biological Activity Studies

Investigations into the biological activities of related furan derivatives have been conducted. For instance, studies on Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives revealed significant biological activities, including cytotoxicity against cancer cell lines and antimicrobial effects against various bacteria (Weerachai Phutdhawong et al., 2019).

Polyester Synthesis from Biobased Diols

The compound is instrumental in the enzymatic polymerization of diols like 2,5-Bis(hydroxymethyl)furan with diacid ethyl esters. This process creates biobased furan polyesters, emphasizing the compound's utility in sustainable materials science (Yi Jiang et al., 2014).

properties

Product Name

8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid

InChI

InChI=1S/C14H20N2O5/c17-10-12-8-7-11(21-12)9-15-16-13(18)5-3-1-2-4-6-14(19)20/h7-9,17H,1-6,10H2,(H,16,18)(H,19,20)/b15-9+

InChI Key

XVMYBILMFHGCPE-OQLLNIDSSA-N

Isomeric SMILES

C1=C(OC(=C1)/C=N/NC(=O)CCCCCCC(=O)O)CO

Canonical SMILES

C1=C(OC(=C1)C=NNC(=O)CCCCCCC(=O)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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